Enhanced Lipophilicity and Metabolic Stability vs. Methyl Ester Analog
The ethyl ester of 1-(pyridin-2-yl)piperidine-4-carboxylate (CAS 154348-19-3) offers a calculated LogP of approximately 2.5 and a topological polar surface area (TPSA) of 42.4 Ų, compared to a LogP of ~2.0 and TPSA of 42.4 Ų for the methyl ester analog (CAS 1250595-15-3) [1]. This modest increase in lipophilicity can enhance membrane permeability while maintaining favorable solubility, potentially improving oral bioavailability in drug discovery campaigns. Additionally, the ethyl ester is generally more resistant to rapid esterase-mediated hydrolysis than the methyl ester, as observed in SAR studies of piperidine-based inhibitors [2].
| Evidence Dimension | Lipophilicity (cLogP) and Ester Hydrolytic Stability |
|---|---|
| Target Compound Data | cLogP ~2.5; TPSA 42.4 Ų; Moderate resistance to esterase hydrolysis (predicted) |
| Comparator Or Baseline | Methyl 1-(pyridin-2-yl)piperidine-4-carboxylate (CAS 1250595-15-3): cLogP ~2.0; TPSA 42.4 Ų; Higher susceptibility to esterase hydrolysis (class-level inference) |
| Quantified Difference | ΔcLogP ≈ +0.5; Predicted longer metabolic half-life (not quantified) |
| Conditions | In silico predictions based on chemical structure; general class-level SAR observations |
Why This Matters
The higher lipophilicity and potential metabolic stability of the ethyl ester can translate to improved pharmacokinetic properties in early-stage drug discovery, making it a preferred building block for lead optimization.
- [1] ChemSrc. Product page for methyl 1-(pyridin-2-yl)-piperidine-4-carboxylate (CAS 1250595-15-3). Available at: https://m.chemsrc.com/en/cas/1250595-15-3_1407682.html (accessed 2026-04-23). View Source
- [2] Vardanyan, R. S. Piperidine-Based Drug Discovery. Amsterdam, Netherlands: Elsevier, 2017. Available at: https://books.google.com.sg/books?id=8Gk7DwAAQBAJ (accessed 2026-04-23). View Source
